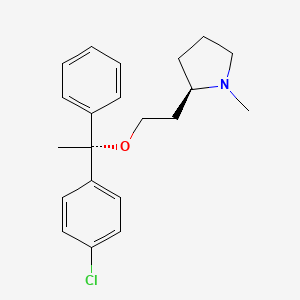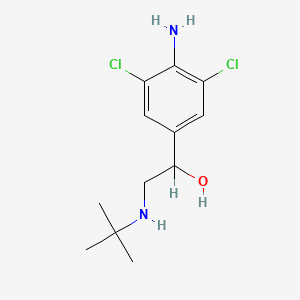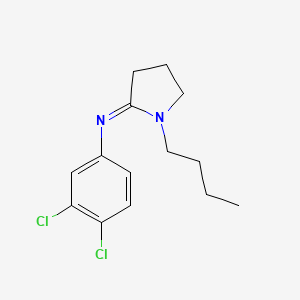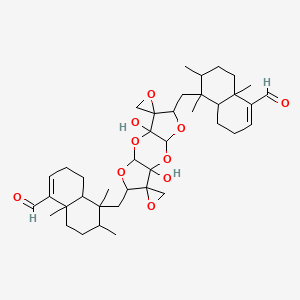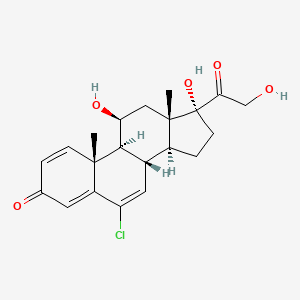
Cloprednol
Overview
Description
Cloprednol is a synthetic glucocorticoid, a class of corticosteroids that are used to reduce inflammation and suppress the immune system. It has been investigated for its potential use in treating conditions such as asthma and arthritis .
Mechanism of Action
Target of Action
Cloprednol is a synthetic glucocorticoid . The primary target of this compound is the glucocorticoid receptor , a type of nuclear receptor that, when activated, can modulate the expression of various genes involved in inflammatory and immune responses . This makes this compound particularly effective in dampening the body’s inflammatory processes .
Mode of Action
The mechanism of action of this compound is rooted in its interaction with the glucocorticoid receptor . Upon administration, this compound binds to these receptors, which are located in the cytoplasm of target cells . Once bound, the receptor-drug complex translocates to the cell nucleus, where it can influence the transcription of various anti-inflammatory genes and suppress the transcription of pro-inflammatory genes . This dual action helps in reducing the overall inflammatory response in the body .
Biochemical Pathways
While specific biochemical pathways of this compound are not fully detailed in the available resources, it is known that glucocorticoids like this compound generally affect multiple biochemical pathways. These include pathways involved in inflammation, immune response, and stress response. By modulating the glucocorticoid receptor, this compound can influence these pathways and bring about its therapeutic effects .
Pharmacokinetics
It is known that the half-life of this compound ranges from 18 h to 27 h, and the oral clearance (CL/F) was determined to be 15-22 l/h . These properties can impact the bioavailability of this compound, influencing its therapeutic effects.
Result of Action
The result of this compound’s action is a reduction in inflammation and immune response. This makes it effective in the treatment of conditions such as arthritis and asthma . By binding to the glucocorticoid receptor and modulating gene expression, this compound can reduce the production of pro-inflammatory molecules and increase the production of anti-inflammatory molecules .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect the metabolism of this compound. For example, the metabolism of Abemaciclib can be increased when combined with this compound . Additionally, patient-specific factors such as age, sex, genetic variations, and overall health status can also influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
Cloprednol is a small molecule with a chemical formula of C21H25ClO5 . It interacts with various biomolecules, primarily proteins, in the body to exert its effects. As a glucocorticoid, it is likely to interact with the glucocorticoid receptor, a type of nuclear receptor protein . The nature of these interactions is typically non-covalent and involves hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It is indicated in the treatment of asthma, suggesting that it has effects on immune cells and lung epithelial cells . This compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
. As a glucocorticoid, it is likely to exert its effects at the molecular level by binding to the glucocorticoid receptor. This binding can lead to changes in gene expression, potentially causing enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
One study noted significant improvement in peak expiratory flow rate during a study period with this compound
Preparation Methods
Cloprednol is synthesized by introducing a chlorine atom at carbon 6 and creating unsaturation in the B-ring with a double bond between carbons 6 and 7. This modification removes the stereocenter at carbon 6, which is often substituted with fluorine or methyl in other glucocorticoids . The synthetic route involves multiple steps, starting from the C21 acetate of cortisol .
Chemical Reactions Analysis
Cloprednol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: The chlorine atom at carbon 6 can be substituted with other halogens or functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .
Scientific Research Applications
Chemistry: Used as a model compound to study the effects of halogenation and unsaturation in glucocorticoids.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Explored for its potential use in treating inflammatory conditions such as asthma and arthritis
Comparison with Similar Compounds
Cloprednol is unique due to the presence of a chlorine atom at carbon 6 and the unsaturation in the B-ring. Similar compounds include:
Prednisone: A synthetic glucocorticoid with a similar structure but without the chlorine atom.
Prednisolone: Another synthetic glucocorticoid that is a metabolite of prednisone.
Fludrocortisone: A synthetic glucocorticoid with fluorine at carbon 9, known for its potent anti-inflammatory activity
These compounds share similar mechanisms of action but differ in their specific modifications, which can affect their potency, efficacy, and side effect profiles.
Properties
IUPAC Name |
(8S,9S,10R,11S,13S,14S,17R)-6-chloro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClO5/c1-19-5-3-11(24)7-14(19)15(22)8-12-13-4-6-21(27,17(26)10-23)20(13,2)9-16(25)18(12)19/h3,5,7-8,12-13,16,18,23,25,27H,4,6,9-10H2,1-2H3/t12-,13-,16-,18+,19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJIBEDMAQUYSZ-FDNPDPBUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(=O)CO)O)C=C(C4=CC(=O)C=CC34C)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)C=C(C4=CC(=O)C=C[C@]34C)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022849 | |
| Record name | Cloprednol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5251-34-3 | |
| Record name | Cloprednol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5251-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cloprednol [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005251343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cloprednol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13843 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cloprednol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cloprednol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.684 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLOPREDNOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SYP56O3GJG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


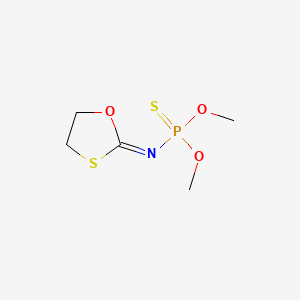
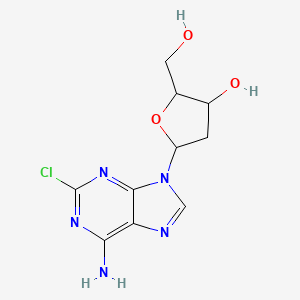
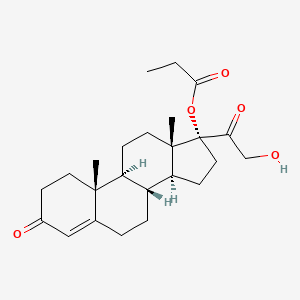
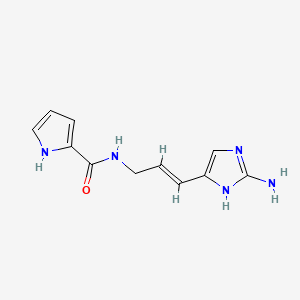

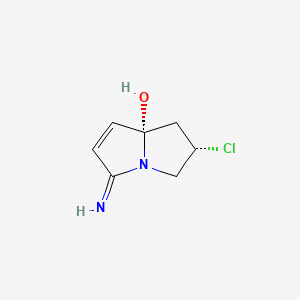
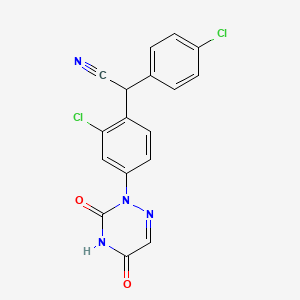
![4-[[5-[(3,5-Dimethylpyrazol-1-yl)methyl]furan-2-carbonyl]amino]-1-ethylpyrazole-3-carboxamide](/img/structure/B1669162.png)
